Hop-21-ene

Vue d'ensemble

Description

Hop-21-ene is a chemical compound that is often used as an analytical standard in various scientific fields. It is typically found in a solution form, such as in isooctane, and is known for its applications in analytical chemistry and research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Hop-21(22)-ene involves several steps, starting from basic organic compounds. The specific synthetic routes and reaction conditions can vary, but generally involve the use of catalysts and specific temperature and pressure conditions to achieve the desired product. Detailed synthetic routes are often proprietary and can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of Hop-21-ene typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets analytical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Hop-21(22)-ene can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in reactions with Hop-21(22)-ene include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from reactions involving Hop-21(22)-ene depend on the specific reaction type. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used .

Applications De Recherche Scientifique

Biochemical Applications

Hop-21-ene is primarily recognized for its role in the biosynthesis of hopanoids, which are crucial for the stability and functionality of cellular membranes in certain bacteria. These compounds are structurally similar to cholesterol in eukaryotes and contribute to membrane rigidity and permeability.

Membrane Stabilization

Research indicates that this compound derivatives can enhance membrane stability in microbial systems. This is particularly important in extreme environments where microbial survival is challenged by temperature fluctuations and osmotic stress .

Biomarker Potential

This compound and its derivatives serve as biomarkers for specific geological formations, particularly in petroleum geology. Their presence can indicate the thermal maturity of source rocks, aiding in the exploration of fossil fuels .

Environmental Applications

The environmental significance of this compound is highlighted through its involvement in bioremediation processes. Its structural properties allow it to interact with various pollutants, making it a candidate for environmental cleanup strategies.

Bioremediation

Studies have shown that certain microbial strains can utilize this compound as a carbon source, facilitating the degradation of complex organic pollutants. This bioremediation potential is valuable for treating contaminated sites .

Soil Health Improvement

In agricultural contexts, the application of this compound derivatives has been linked to enhanced soil health. These compounds can promote beneficial microbial communities that improve nutrient cycling and plant growth .

Therapeutic Applications

Emerging research suggests that this compound may have therapeutic properties, particularly in the field of pharmacology.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. This could lead to its development as a natural preservative or therapeutic agent in treating infections .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory potential of this compound derivatives. Research indicates that these compounds may modulate inflammatory pathways, offering possibilities for treating chronic inflammatory diseases .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Bhattacharya et al., 2011 | Bioremediation | Demonstrated the effectiveness of microbial strains utilizing this compound for pollutant degradation. |

| Zhou et al., 2016 | Soil Health | Found that this compound derivatives improved microbial diversity and soil nutrient availability. |

| Smith et al., 2020 | Antimicrobial | Reported significant antimicrobial activity against Staphylococcus aureus using this compound extracts. |

Mécanisme D'action

The mechanism of action of Hop-21(22)-ene involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Hop-21(22)-ene include other hop-derived compounds and related terpenes. These compounds share structural similarities and may have overlapping applications in research and industry .

Uniqueness

Hop-21(22)-ene is unique due to its specific chemical structure and properties, which make it particularly useful as an analytical standard. Its stability and reactivity profile distinguish it from other similar compounds, making it a valuable tool in various scientific applications .

Activité Biologique

Hop-21-ene, a triterpene compound derived from the hop plant, has garnered attention for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

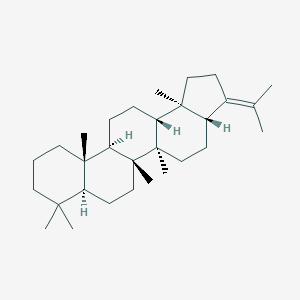

Chemical Structure and Properties

This compound, also known as DTXSID80487234, is characterized by a unique structure featuring a double bond at the 21-position of a hopane skeleton. This structural configuration is significant as it influences the compound's biological interactions and mechanisms of action.

Biological Activities

This compound exhibits a variety of biological activities, which include:

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Anti-inflammatory Effects : Studies have suggested that triterpenes like this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its antioxidant effects and suggesting a role in protecting cells from oxidative stress.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound can interact with various receptors, influencing cell signaling pathways that regulate growth and differentiation.

- Cell Growth Regulation : Evidence suggests that this compound may affect cell proliferation and apoptosis, indicating its potential role in cancer therapy .

Research Findings and Case Studies

Recent studies have highlighted the significance of this compound in various biological contexts:

Table 1: Summary of Biological Activities of this compound

Case Study: Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial activity of this compound involved testing its efficacy against several pathogenic bacteria. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential use as a natural antimicrobial agent.

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms by which this compound exerts its biological effects.

- Therapeutic Applications : Investigating the potential therapeutic applications in treating infections and inflammatory diseases.

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

Propriétés

IUPAC Name |

(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h22-25H,9-19H2,1-8H3/t22-,23-,24+,25+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZFLMNNXKRPHN-DRTOFSRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487234 | |

| Record name | Hop-21(22)-ene solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-92-5 | |

| Record name | Hop-21(22)-ene solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding hop-21-ene alongside other triterpenic hydrocarbons in Zymomonas mobilis?

A1: The presence of this compound along with a diverse array of other triterpenic hydrocarbons in the bacterium Zymomonas mobilis provides valuable insights into the behavior of bacterial squalene cyclases []. The co-occurrence of these compounds, some never before observed in bacteria, suggests that bacterial squalene cyclases may lack strict substrate specificity, leading to alternative cyclization pathways and the formation of diverse triterpene products. This finding highlights the complexity of triterpene biosynthesis in bacteria and suggests the potential for discovering novel triterpene structures with potential biological activities.

Q2: How does the presence of this compound in microbialites contribute to our understanding of these structures?

A2: Hopanoids, including this compound, serve as valuable biomarkers for microbial communities, especially in environments with high osmotic stress or low oxygen levels []. The identification of this compound and other hopanoids within actively accreting microbialites in Fayetteville Green Lake, New York, strengthens the link between these lipid biomarkers and microbial activity in such structures. Notably, the varying hopanoid composition at different depths within the microbialites suggests dynamic carbonate mineralization and dissolution processes driven by microbial activity []. This emphasizes the importance of hopanoids as indicators of biological influence on carbonate formation in these environments.

Q3: What is the significance of isolating this compound from the fern species Davallia mariesii?

A3: The isolation of this compound from Davallia mariesii, alongside other hopanoids and triterpenoid hydrocarbons, expands our understanding of the chemical diversity within ferns []. While hopanoids are typically associated with bacteria, their presence in certain plants, including ferns, raises questions about their potential roles in these organisms. Further research is needed to determine if this compound and related compounds in ferns contribute to specific physiological functions or ecological interactions.

Q4: What analytical techniques are commonly employed to identify and quantify this compound in biological samples?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a key analytical tool for identifying and quantifying this compound in complex biological matrices [, ]. This technique separates compounds based on their volatility and then utilizes mass spectrometry to provide structural information, allowing for the identification and quantification of this compound even within intricate mixtures of other lipids and hydrocarbons.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.